5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors, contributing to their biological activity .
Mode of Action
It is known that the trifluoromethyl group in organic compounds often contributes to their biological activity by enhancing the lipophilicity and metabolic stability of the molecule . This can influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds with similar structures have been known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that the trifluoromethyl group can enhance the metabolic stability of organic compounds , which could potentially impact the bioavailability of this compound.
Result of Action
The wide range of biological activities associated with similar compounds suggests that this compound could potentially have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-5-(trifluoromethyl)benzoic acid.
Cyclization: The benzoic acid derivative undergoes cyclization with hydrazine hydrate to form the triazole ring.
Reaction Conditions: The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]
Uniqueness
The presence of the trifluoromethyl group in 5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[3-amino-5-(trifluoromethyl)phenyl]-1,4-dihydro-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-4(2-6(13)3-5)7-14-8(17)16-15-7/h1-3H,13H2,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJLSDSIZMEPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)C2=NNC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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